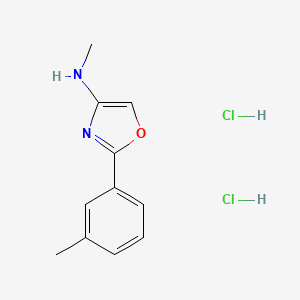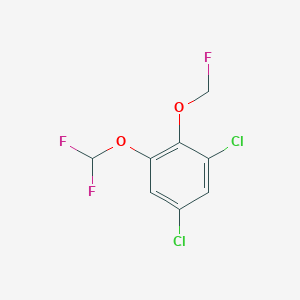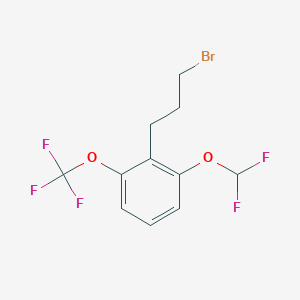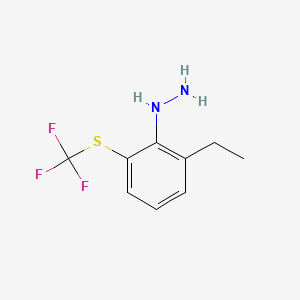
N-methyl-2-(3-methylphenyl)-1,3-oxazol-4-amine;dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-m-Tolyl-oxazol-4-yl-methylamine dihydrochloride is a chemical compound with the molecular formula C11H14Cl2N2O. It is known for its light yellow solid form and has a molecular weight of 261.15 g/mol . This compound is used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
The synthesis of 2-m-Tolyl-oxazol-4-yl-methylamine dihydrochloride involves several steps. The primary synthetic route includes the formation of the oxazole ring followed by the introduction of the methylamine group. The reaction conditions typically involve the use of reagents such as m-tolylamine and glyoxal in the presence of a suitable catalyst. Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity .
Analyse Chemischer Reaktionen
2-m-Tolyl-oxazol-4-yl-methylamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: It can undergo substitution reactions where the methylamine group can be replaced with other functional groups under appropriate conditions.
Common reagents and conditions used in these reactions include solvents like ethanol or methanol, and catalysts such as palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
2-m-Tolyl-oxazol-4-yl-methylamine dihydrochloride has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: This compound is used in biochemical assays and studies involving enzyme interactions.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-m-Tolyl-oxazol-4-yl-methylamine dihydrochloride involves its interaction with specific molecular targets. The compound exerts its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific application and target of the compound .
Vergleich Mit ähnlichen Verbindungen
2-m-Tolyl-oxazol-4-yl-methylamine dihydrochloride can be compared with other similar compounds such as:
- 2-m-Tolyl-oxazol-4-yl-methanol
- 2-m-Tolyl-oxazol-4-yl-methylamine
- 2-m-Tolyl-oxazol-4-yl-methylamine hydrochloride
These compounds share similar structural features but differ in their functional groups and chemical properties. The uniqueness of 2-m-Tolyl-oxazol-4-yl-methylamine dihydrochloride lies in its specific combination of the oxazole ring and the methylamine group, which imparts distinct chemical reactivity and biological activity .
Eigenschaften
Molekularformel |
C11H14Cl2N2O |
|---|---|
Molekulargewicht |
261.14 g/mol |
IUPAC-Name |
N-methyl-2-(3-methylphenyl)-1,3-oxazol-4-amine;dihydrochloride |
InChI |
InChI=1S/C11H12N2O.2ClH/c1-8-4-3-5-9(6-8)11-13-10(12-2)7-14-11;;/h3-7,12H,1-2H3;2*1H |
InChI-Schlüssel |
ZDHNCNXGOYCSKG-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC=C1)C2=NC(=CO2)NC.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![[1,1'-Biphenyl]-4-carboxamide, N-[(3S)-2-oxo-3-oxetanyl]-](/img/structure/B14060092.png)



![5-chloro-1-(cyclopropylmethyl)-1H-benzo[d]imidazol-2-amine](/img/structure/B14060113.png)




![1-[2-(2-Bromoethyl)phenyl]ethan-1-one](/img/structure/B14060155.png)
